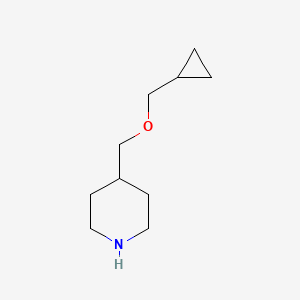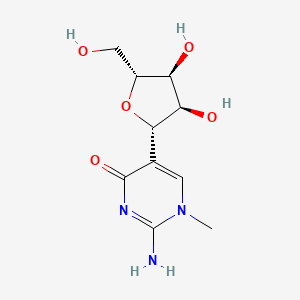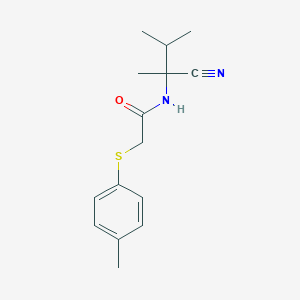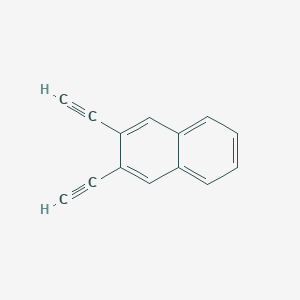
2,3-Diethynylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diethynylnaphthalene is an organic compound with the molecular formula C14H8 It is a derivative of naphthalene, where two ethynyl groups are attached to the 2nd and 3rd positions of the naphthalene ring
Méthodes De Préparation
The synthesis of 2,3-Diethynylnaphthalene typically involves the following steps:
Starting Material: The synthesis begins with commercially available naphthalene derivatives.
Bromination: The naphthalene derivative is brominated to introduce bromine atoms at the desired positions.
Sonogashira Coupling: The brominated naphthalene undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. This step introduces the ethynyl groups at the 2nd and 3rd positions.
Desilylation: The final step involves the removal of the trimethylsilyl protecting groups to yield this compound
Analyse Des Réactions Chimiques
2,3-Diethynylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethynyl groups to ethylene or other saturated derivatives.
Substitution: The ethynyl groups can participate in substitution reactions, such as halogenation or alkylation.
Cyclization: The compound can undergo cyclization reactions to form polycyclic aromatic hydrocarbons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,3-Diethynylnaphthalene has several scientific research applications:
Materials Science: It is used in the synthesis of high-refractive-index materials for optoelectronic applications.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Polymer Chemistry: It is used in the preparation of polymers with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2,3-Diethynylnaphthalene involves its ability to participate in various chemical reactions due to the presence of the reactive ethynyl groups. These groups can undergo cyclization, addition, and substitution reactions, leading to the formation of new chemical bonds and structures. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
2,3-Diethynylnaphthalene can be compared with other similar compounds such as:
2,3-Dihydroxynaphthalene: This compound has hydroxyl groups instead of ethynyl groups, leading to different reactivity and applications.
1,8-Diethynylnaphthalene: This isomer has ethynyl groups at the 1st and 8th positions, resulting in different chemical properties and reactivity.
2,3-Diaminonaphthalene: This compound has amino groups at the 2nd and 3rd positions, which significantly alter its chemical behavior compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and structural properties, making it valuable for specialized applications in materials science and organic synthesis.
Propriétés
Formule moléculaire |
C14H8 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
2,3-diethynylnaphthalene |
InChI |
InChI=1S/C14H8/c1-3-11-9-13-7-5-6-8-14(13)10-12(11)4-2/h1-2,5-10H |
Clé InChI |
TZBLBLFGSCOHEL-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC2=CC=CC=C2C=C1C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-7-chlorodibenzo[b,d]thiophene](/img/structure/B13354488.png)
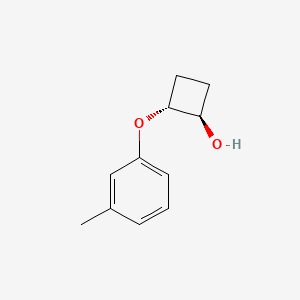

![6-(4-Methoxybenzyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354502.png)
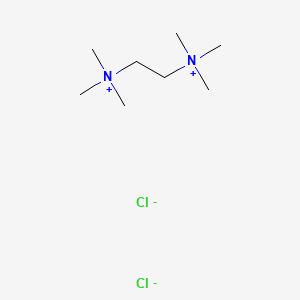
![N-[(2-hydroxyphenyl)methylideneamino]-2-methylbenzamide](/img/structure/B13354524.png)
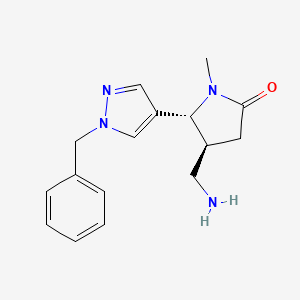
![(2E)-3-{4-[(3-bromobenzyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B13354530.png)

